molecular formula C9H11N3O5S B13221040 (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one

(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one

Cat. No.: B13221040
M. Wt: 273.27 g/mol
InChI Key: QYMMPIHVRPCKQW-MHTLYPKNSA-N
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Description

(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a dihydrofuran ring, hydroxyl groups, and a triazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one typically involves multiple steps, including the formation of the dihydrofuran ring and the introduction of the triazole moiety. Common synthetic routes may involve the use of starting materials such as dihydroxyacetone and triazole derivatives, with reaction conditions carefully controlled to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The triazole moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole moiety, in particular, is known for its ability to interact with metal ions and proteins, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one: A similar compound with a different substitution pattern on the triazole ring.

    (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one: Another related compound with a different triazole derivative.

Uniqueness

The uniqueness of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11N3O5S

Molecular Weight

273.27 g/mol

IUPAC Name

(2R)-3,4-dihydroxy-2-[(1R)-1-hydroxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2H-furan-5-one

InChI

InChI=1S/C9H11N3O5S/c1-3-10-9(12-11-3)18-2-4(13)7-5(14)6(15)8(16)17-7/h4,7,13-15H,2H2,1H3,(H,10,11,12)/t4-,7+/m0/s1

InChI Key

QYMMPIHVRPCKQW-MHTLYPKNSA-N

Isomeric SMILES

CC1=NC(=NN1)SC[C@@H]([C@@H]2C(=C(C(=O)O2)O)O)O

Canonical SMILES

CC1=NC(=NN1)SCC(C2C(=C(C(=O)O2)O)O)O

Origin of Product

United States

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